molecular formula C23H15FN2O4S B491917 4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide

4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide

Cat. No. B491917
M. Wt: 434.4 g/mol
InChI Key: BTEJGTMVORRRKC-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H15FN2O4S and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorophores for Zinc(II) Detection : The study by Kimber, et al. (2001) discusses the synthesis and characteristics of fluorophores, including analogs of 4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide, for detecting Zinc(II) in biochemical applications. These fluorophores exhibit strong fluorescence when bound to Zinc(II), making them useful in studying intracellular Zn 2+ levels (Kimber et al., 2001).

  • Potential Anticancer and Radioprotective Agents : Ghorab, et al. (2008) reported on the utility of 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide in synthesizing novel quinoline derivatives. These compounds exhibited significant in vitro anticancer activity and one of them showed in vivo radioprotective activity in mice (Ghorab et al., 2008).

  • Selective Detection of Cyanide Ions : Kaur, et al. (2013) explored the electrochemical behavior of anthrone derivatives, closely related to the compound , for selective detection of cyanide ions. These derivatives showed promising results in detecting cyanide and other ions using voltammetry, which could be significant for environmental monitoring and analytical chemistry applications (Kaur et al., 2013).

  • Synthesis and Bioactivity in Cancer Research : Gul, et al. (2016) synthesized derivatives of benzenesulfonamides and tested them for cytotoxicity and tumor specificity. Some of these compounds showed interesting cytotoxic activities, indicating potential for further anti-tumor activity studies (Gul et al., 2016).

  • Antibacterial Agents and Efflux Pump Inhibitors : Oliveira-Tintino, et al. (2021) synthesized 1,8-naphthyridines sulfonamides, including variants of the compound , to evaluate their antibacterial activity and inhibitory capacity on efflux pumps in Staphylococcus aureus. These compounds demonstrated potential as efflux pump inhibitors, a crucial mechanism in combating antibiotic resistance (Oliveira-Tintino et al., 2021).

properties

IUPAC Name

4-fluoro-N-(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O4S/c1-26-19-11-10-18(25-31(29,30)14-8-6-13(24)7-9-14)22-21(19)17(12-20(26)27)15-4-2-3-5-16(15)23(22)28/h2-12,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEJGTMVORRRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NS(=O)(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide
Reactant of Route 3
4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide
Reactant of Route 5
4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide

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